molecular formula C9H7FN2 B1336677 5-Fluoroquinolin-3-amine CAS No. 1028302-82-0

5-Fluoroquinolin-3-amine

Cat. No. B1336677
CAS RN: 1028302-82-0
M. Wt: 162.16 g/mol
InChI Key: LTGMFMNPSYGOGG-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.17 . It is also known by its IUPAC name, 5-fluoro-3-quinolinylamine . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Fluoroquinolin-3-amine is 1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoroquinolin-3-amine were not found, amines in general are known for their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts that are soluble in water .


Physical And Chemical Properties Analysis

5-Fluoroquinolin-3-amine is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Antibacterial Properties

5-Fluoroquinolin-3-amine is a member of the fluoroquinolone family of antibacterials . Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows one to apply fluoroquinolones for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .

Inhibition of Bacterial DNA-Gyrase

Fluoroquinolones, including 5-Fluoroquinolin-3-amine, inhibit bacterial DNA-gyrase . This enzyme is essential for replication, transcription, and repair of bacterial DNA. By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, which makes them effective antibacterial agents .

Antineoplastic Activity

Research studies on antineoplastic activity of certain fluoroquinolones have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Synthesis of Other Compounds

5-Fluoroquinolin-3-amine can be used as a starting material or intermediate in the synthesis of other compounds . It can be modified by incorporating substituents into 1–8 positions or by means of annelation .

Formation of Complexes with Metals

Fluoroquinolones, including 5-Fluoroquinolin-3-amine, can form complexes with metals . These complexes have been studied for their potential applications in various fields .

Research Tool in Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others

5-Fluoroquinolin-3-amine is used by scientists in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-fluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGMFMNPSYGOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)N)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438827
Record name 5-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinolin-3-amine

CAS RN

1028302-82-0
Record name 5-fluoroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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